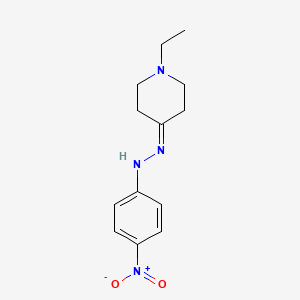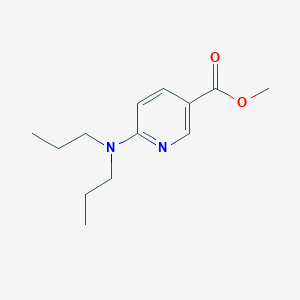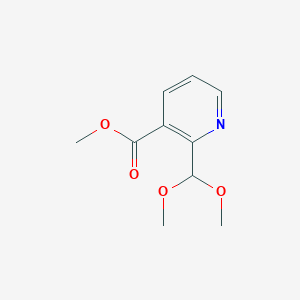![molecular formula C6H4ClIN4S B13005114 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of chlorine, iodine, and a methylthio group attached to the pyrazolo[3,4-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of 4-chloro-7H-pyrazolo[3,4-d]pyrimidine with suitable reagents.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction. This can be done by treating the intermediate with iodine or an iodine-containing reagent under controlled conditions.
Introduction of the Methylthio Group: The final step involves the introduction of the methylthio group. This can be achieved by reacting the intermediate with a methylthiolating agent, such as methylthiol or a suitable thiolating reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production time.
化学反应分析
Types of Reactions
4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrazolo[3,4-d]pyrimidine core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.
科学研究应用
4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential anticancer, antiviral, and anti-inflammatory activities. The compound has shown promising results in inhibiting certain enzymes and pathways involved in disease progression.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique reactivity and functional groups.
作用机制
The mechanism of action of 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with nucleic acids, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group enhances its potential for diverse chemical transformations and biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C6H4ClIN4S |
|---|---|
分子量 |
326.55 g/mol |
IUPAC 名称 |
4-chloro-3-iodo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4ClIN4S/c1-13-6-9-3(7)2-4(8)11-12-5(2)10-6/h1H3,(H,9,10,11,12) |
InChI 键 |
IQIYXOHHSCGJCN-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=NNC(=C2C(=N1)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)

![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)
![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)




![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)


![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)


